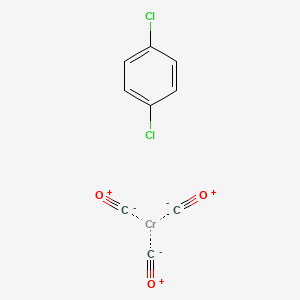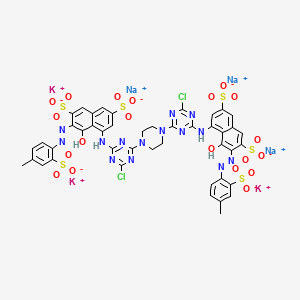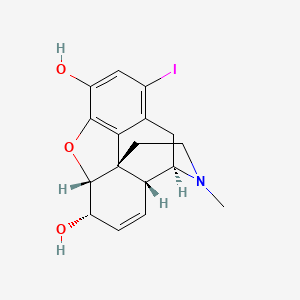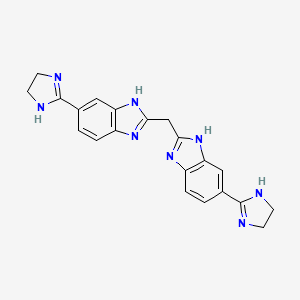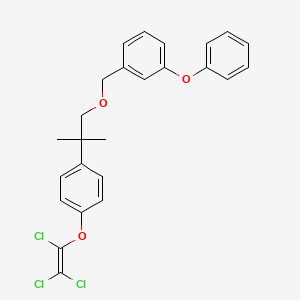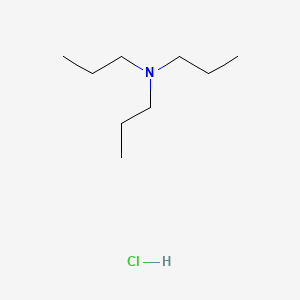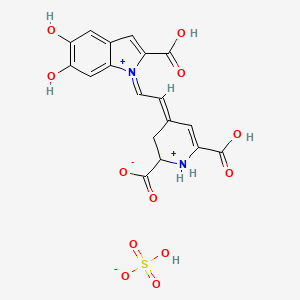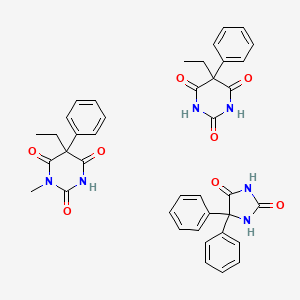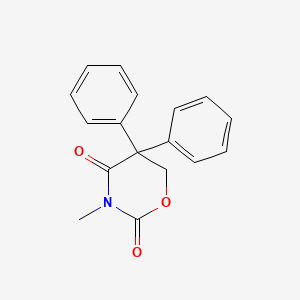
Propylene glycol 2-(2-methylbutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene glycol 2-(2-methylbutyrate) is an organic compound that belongs to the class of esters. It is formed by the esterification of propylene glycol with 2-methylbutyric acid. This compound is known for its applications in various industries, including food, cosmetics, and pharmaceuticals, due to its unique properties such as being a solvent and a flavoring agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol 2-(2-methylbutyrate) typically involves the esterification reaction between propylene glycol and 2-methylbutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Propylene glycol+2-methylbutyric acid→Propylene glycol 2-(2-methylbutyrate)+Water
Industrial Production Methods
In industrial settings, the production of propylene glycol 2-(2-methylbutyrate) is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of a high-quality product. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Propylene glycol 2-(2-methylbutyrate) can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield propylene glycol and 2-methylbutyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Propylene glycol and 2-methylbutyric acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Propylene glycol 2-(2-methylbutyrate) has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of cosmetics, food additives, and flavoring agents.
Mechanism of Action
The mechanism of action of propylene glycol 2-(2-methylbutyrate) involves its interaction with various molecular targets and pathways. As a solvent, it can enhance the solubility and stability of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity. The ester bond in the compound can be hydrolyzed by enzymes, releasing propylene glycol and 2-methylbutyric acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Propylene glycol diacetate
- Propylene glycol dipropionate
- Ethylene glycol 2-(2-methylbutyrate)
Uniqueness
Propylene glycol 2-(2-methylbutyrate) is unique due to its specific ester structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer better solubility, stability, and compatibility with various formulations. Its specific ester bond also allows for targeted hydrolysis and release of active components in biological systems.
Properties
CAS No. |
923593-57-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-6(2)8(10)11-7(3)5-9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
QIRATDLGJOBIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

